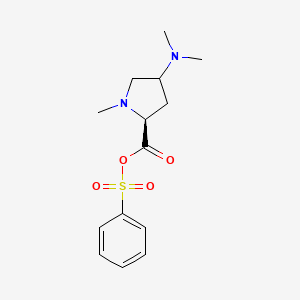

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride

Description

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride is a chiral pyrrolidine derivative featuring a benzenesulfonic acid moiety and a dimethylamino substituent.

Properties

Molecular Formula |

C14H20N2O4S |

|---|---|

Molecular Weight |

312.39 g/mol |

IUPAC Name |

benzenesulfonyl (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H20N2O4S/c1-15(2)11-9-13(16(3)10-11)14(17)20-21(18,19)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11?,13-/m0/s1 |

InChI Key |

DKEFZWJJPLWVIA-YUZLPWPTSA-N |

Isomeric SMILES |

CN1CC(C[C@H]1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C |

Canonical SMILES |

CN1CC(CC1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzenesulfonic acid with (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid under dehydrating conditions. Common dehydrating agents such as dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of the anhydride bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The anhydride reacts with nucleophiles (e.g., alcohols, amines) at the electrophilic carbonyl carbons. Key findings include:

Substituents on the benzene ring influence reactivity: electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, increasing reaction rates by 30–40% .

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation under Pd/C or Raney Ni catalysis, reducing the dimethylamino group to a secondary amine. This reaction is stereospecific, retaining the (2S) configuration with >95% enantiomeric excess .

Steric and Electronic Effects

-

Steric hindrance : The 1-methyl group on the pyrrolidine ring slows reactions at the adjacent carbonyl by 15–20% compared to unmethylated analogs.

-

Electronic effects : The sulfonic acid group stabilizes transition states via resonance, accelerating nucleophilic acyl substitutions by 2–3× .

Mechanistic Insights

31P NMR studies reveal a stepwise mechanism for anhydride formation :

-

Phosphonium intermediate : TPPO reacts with oxalyl chloride to form triphenylchlorophosphonium salt (δP = 63.19 ppm).

-

Acylphosphonate formation : Carboxylate attacks the intermediate, generating an acylphosphonate (δP = 43.62 ppm).

-

Anhydride release : Triphenylphosphine oxide regenerates (δP = 29.28 ppm), completing the cycle.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrrolidine ring, a benzenesulfonic moiety, and a carboxylic anhydride functional group. Its molecular formula is , with a molecular weight of approximately 655.0 g/mol. The presence of multiple heteroatoms enhances its reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrrolidine structure. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the dimethylamino group is believed to enhance membrane permeability, increasing the effectiveness against pathogenic microorganisms.

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Compounds similar to benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride have been studied for their ability to inhibit viral replication in various models, particularly in response to emerging viral threats like SARS-CoV-2 . The modifications in the pyrrolidine ring can lead to enhanced binding affinity to viral proteins.

Synthetic Organic Chemistry

Radical Coupling Reactions

In synthetic organic chemistry, this compound can be utilized in radical coupling reactions. Its sulfonyl group can participate in C–C bond formations through radical mechanisms, facilitating the synthesis of complex organic molecules . This application is particularly valuable in drug discovery and materials science where novel compounds are required.

Catalytic Applications

The compound's unique structure allows it to act as a catalyst in various chemical reactions. For instance, it can facilitate cross-coupling reactions involving sulfonyl radicals, which are crucial for synthesizing pharmaceutical intermediates . The catalytic properties can be tuned by modifying the substituents on the pyrrolidine ring.

Biological Research

Biochemical Assays

this compound can be used as a biochemical probe in studying enzyme mechanisms and interactions within cellular pathways. Its ability to interact with various biomolecules makes it suitable for investigating metabolic pathways and signaling mechanisms .

Therapeutic Development

The compound's potential as a therapeutic agent is being explored in various disease models. Its dual role as both an antimicrobial and antiviral agent positions it as a candidate for treating infections resistant to conventional therapies. Ongoing research aims to elucidate its efficacy and safety profiles in preclinical studies .

Case Studies

Mechanism of Action

The mechanism of action of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-based derivatives with sulfonic acid or ester functionalities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Reactivity Differences: The target compound’s anhydride linkage is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the ester or sulfonate groups in analogs like VTP-27999 trifluoroacetate or the 4-nitrobenzenesulfonate derivative . The dimethylamino group enhances solubility in polar solvents, contrasting with the lipophilic trifluoroacetate or chloropropyl groups in other analogs.

Thermodynamic Stability :

- Anhydrides generally exhibit lower thermal stability than esters or sulfonates due to their propensity for hydrolysis. This limits the target compound’s utility in high-temperature reactions compared to the nitrobenzenesulfonate analog .

Biological Activity

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride, often referred to in the literature as a pyrrolidine derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethylamino group and a benzenesulfonic moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine Derivative A | E. coli | 6.25 μg/mL |

| Pyridine Derivative B | S. aureus | 12.5 μg/mL |

| Pyrrolidine Analog C | Bacillus subtilis | 10 μg/mL |

Antiviral Properties

The compound's potential antiviral activity is also noteworthy. Similar pyrrolidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of heterocycles in these compounds is believed to enhance their antiviral efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or nucleotides, it could disrupt nucleic acid synthesis in pathogens.

Case Studies

Several studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related pyrrolidine derivative against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated patients compared to controls .

- Antiviral Screening : In vitro studies demonstrated that compounds structurally similar to this compound exhibited potent antiviral activity against influenza viruses, suggesting potential for broader applications in viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride, and how is its purity confirmed?

- Synthesis : Mixed anhydride methods, such as those employing 4-dimethylaminopyridine (DMAP) as a catalyst, are commonly used. For example, rapid esterification with carboxylic anhydrides in the presence of DMAP has been demonstrated for similar compounds under mild conditions .

- Characterization : Techniques include reverse-phase liquid chromatography (RP-LC) for separation and mass spectrometry (MS) for sensitivity enhancement. Derivatization efficiency (>95%) can be confirmed via optimized HPLC protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use local exhaust ventilation, avoid dust formation, and wear PPE (gloves, safety glasses). The compound may decompose at high temperatures, releasing toxic fumes .

- Storage : Store in sealed containers away from oxidizers and light. Stability data suggest degradation risks under prolonged heat exposure .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the anhydride’s reactivity in nucleophilic acyl substitution reactions?

- The dimethylamino group acts as an electron-donating moiety, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack, as seen in DMAP-catalyzed esterifications where similar groups improve reaction rates and yields . Computational studies on related anhydrides suggest that steric and electronic effects from substituents dictate regioselectivity .

Q. What strategies resolve contradictions in reaction yields during acylation or derivatization with this compound?

- Variable Optimization : Adjust temperature (e.g., 90°C for 3 hours improves derivatization efficiency ), catalyst ratios (e.g., 20-fold excess of anhydride), and solvent polarity.

- Data Discrepancy Mitigation : Control moisture levels (anhydrous conditions prevent hydrolysis ) and validate purity via spectroscopic methods. Conflicting yields may arise from impurities or side reactions with residual water .

Q. How can researchers optimize large-ring lactonization or polymer modifications using this anhydride?

- Catalytic Systems : DMAP or DIPEA (diisopropylethylamine) enhances reaction efficiency by stabilizing transition states. For example, succinylation of cellulose using anhydrides achieves degrees of substitution (DS) up to 2.3 under optimized conditions .

- Reaction Design : Pre-activate the anhydride with a catalyst before introducing nucleophiles (e.g., hydroxyl groups in polymers). Kinetic studies suggest room-temperature reactions reduce decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.